![molecular formula C14H26N2O2Si B563520 6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL CAS No. 326496-02-0](/img/structure/B563520.png)
6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL” is a chemical compound with the molecular formula C14H26N2O2Si and a molecular weight of 282.45 . It is a specialty product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 silicon atom .Physical and Chemical Properties Analysis
This compound is soluble in chloroform, dichloromethane, and methanol . It should be stored at -20° C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
Phosphine-Catalyzed Annulation
A study by Zhu et al. (2003) explores an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, highlighting advancements in organic synthesis methodologies that could potentially be applicable to compounds with similar structures to the compound of interest (Zhu, Lan, & Kwon, 2003).
Biological Activity and Potential Therapeutic Applications
Potassium Channel Openers
Research by Brown et al. (1993) delves into the synthesis and biological activities of compounds derived from pyridin-3-yl cyclohexanecarbothioic acid, including their roles as potassium channel openers. These findings suggest a potential area of therapeutic application for structurally related compounds, emphasizing the significance of chemical modifications in enhancing biological activity (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993).
Chemical Modifications and Reactivity
Microwave-Promoted Syntheses
A study by Su et al. (2009) on microwave-promoted syntheses of pyridine carboxamides from novel 6-acetylpyridine-2-carboxylic acid demonstrates the versatility of pyridine derivatives in chemical reactions, offering insights into novel synthetic routes that could be explored for related compounds (Su, Zhao, Zhang, & Qin, 2009).
Advanced Materials and Chemistry
Hexacoordinate Phosphorus Compounds
Research by Kennepohl et al. (1990) on the synthesis and characterization of neutral six-coordinate phosphorus(V) compounds derived from 2-pyridinol highlights the complex chemistry of pyridine derivatives and their potential applications in the development of new materials and catalysts (Kennepohl, Pinkerton, Lee, & Cavell, 1990).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[2-[tert-butyl(dimethyl)silyl]oxyethyl-methylamino]pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2Si/c1-14(2,3)19(5,6)18-10-9-16(4)13-8-7-12(17)11-15-13/h7-8,11,17H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPWJIFLTYOKOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN(C)C1=NC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696039 |
Source


|
| Record name | 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326496-02-0 |
Source


|
| Record name | 6-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]methylamino]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=326496-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)(methyl)amino]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
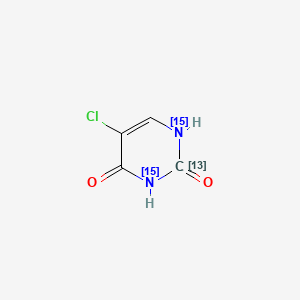
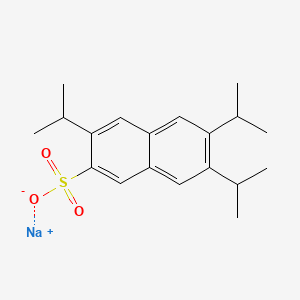
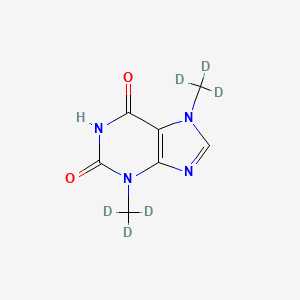
![N-[(4aR,6S,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B563441.png)
![5-[4-(Ethylamino)butyl]hydantoin](/img/structure/B563442.png)
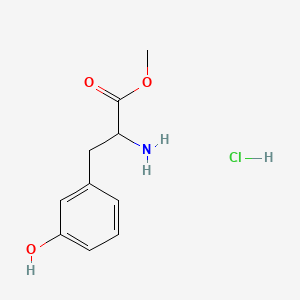
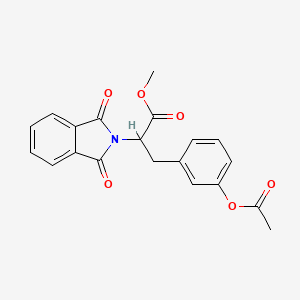
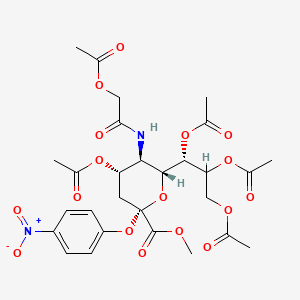
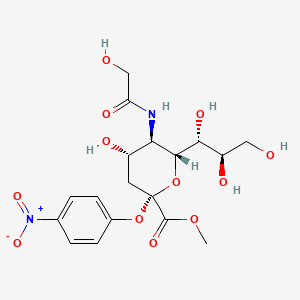

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
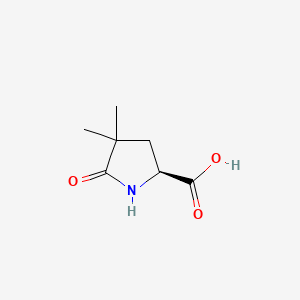
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)
